Product packaging for 1-(2,4-Dichlorophenyl)-8-fluoronaphthalene(Cat. No.:)

1-(2,4-Dichlorophenyl)-8-fluoronaphthalene

Cat. No.: B11833595
M. Wt: 291.1 g/mol
InChI Key: HUDIECNLXUTXQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(2,4-Dichlorophenyl)-8-fluoronaphthalene is a useful research compound. Its molecular formula is C16H9Cl2F and its molecular weight is 291.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H9Cl2F B11833595 1-(2,4-Dichlorophenyl)-8-fluoronaphthalene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H9Cl2F

Molecular Weight

291.1 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-8-fluoronaphthalene

InChI

InChI=1S/C16H9Cl2F/c17-11-7-8-12(14(18)9-11)13-5-1-3-10-4-2-6-15(19)16(10)13/h1-9H

InChI Key

HUDIECNLXUTXQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C3=C(C=C(C=C3)Cl)Cl)C(=CC=C2)F

Origin of Product

United States

Halogenated Naphthalene Scaffolds: a Cornerstone of Organic Synthesis

Halogenated naphthalene (B1677914) scaffolds are foundational building blocks in the field of organic synthesis, offering a versatile platform for the construction of complex molecular architectures. The presence of halogen atoms on the naphthalene ring system provides reactive handles for a variety of synthetic transformations. These transformations include, but are not limited to, cross-coupling reactions, nucleophilic aromatic substitutions, and the formation of organometallic reagents. The specific position and nature of the halogen substituent can direct the regioselectivity of these reactions, allowing for precise control over the final product's structure.

The utility of halogenated naphthalenes is evident in their application as precursors to a wide range of functionalized derivatives. For instance, the carbon-halogen bond can be readily converted into carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, enabling the introduction of diverse functional groups. This adaptability has made halogenated naphthalenes indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Naphthalene derivatives are present in numerous clinical drugs, highlighting the importance of this scaffold in medicinal chemistry. biointerfaceresearch.comijpsjournal.com

The Dichlorophenyl Moiety: a Key Player in Medicinal and Materials Chemistry

The dichlorophenyl group is a prevalent structural motif in modern medicinal and materials chemistry, valued for its ability to confer desirable properties upon a parent molecule. The presence of two chlorine atoms on the phenyl ring can significantly impact a compound's lipophilicity, metabolic stability, and binding affinity for biological targets. In medicinal chemistry, the dichlorophenyl moiety is often incorporated into drug candidates to enhance their potency and pharmacokinetic profiles. For example, compounds containing this group have been investigated for their potential as selective ligands for various receptors. nih.gov

In the realm of materials science, the electronic properties of the dichlorophenyl group are of particular interest. The electron-withdrawing nature of the chlorine atoms can influence the optical and electronic characteristics of organic materials, making them suitable for applications in areas such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The rigid and planar nature of the dichlorophenyl ring can also contribute to favorable packing arrangements in the solid state, which is a critical factor in the performance of organic electronic devices.

1 2,4 Dichlorophenyl 8 Fluoronaphthalene: a Synthesis of Key Chemical Concepts

Strategies for Constructing the Diaryl Linkage

The formation of the biaryl bond in molecules like this compound relies on robust and versatile cross-coupling reactions. Transition metal-catalyzed methods are preeminent in this field, offering high efficiency and functional group tolerance.

Transition Metal-Catalyzed Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl compounds. cardiff.ac.uk These methods, pioneered by Suzuki, Stille, and Negishi, provide a powerful toolkit for the selective formation of C-C bonds under relatively mild conditions. numberanalytics.com

The Suzuki-Miyaura coupling is a widely used method for C-C bond formation, involving the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. numberanalytics.comcardiff.ac.uk For the synthesis of this compound, this would typically involve the coupling of a fluoronaphthalene derivative with a dichlorophenylboronic acid.

One potential route involves the reaction of 1-bromo-8-fluoronaphthalene (B1341870) with (2,4-dichlorophenyl)boronic acid. The reaction is catalyzed by a palladium complex, often with phosphine (B1218219) ligands, and requires a base to facilitate the transmetalation step. lookchem.com A key challenge in couplings involving fluorine-substituted arylboronic acids is the potential for competitive protodeboronation, which can be mitigated by careful choice of base and reaction conditions. nih.govchemrxiv.org The use of 1,8-diaminonaphthalene (B57835) (dan)-protected arylboronic acids has been shown to be an effective strategy to overcome this issue. lookchem.comnih.gov

A general representation of the Suzuki-Miyaura coupling is shown below:

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling
Aryl HalideBoronic Acid/EsterCatalystBaseSolventTemperature (°C)Yield (%)
1-Bromo-8-fluoronaphthalene(2,4-Dichlorophenyl)boronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O10085
1-Iodo-8-fluoronaphthalene(2,4-Dichlorophenyl)boronic acid pinacol (B44631) esterPdCl₂(dppf)K₃PO₄Dioxane9092

The electronic nature of the substituents on both coupling partners can significantly influence the reaction outcome. Electron-donating groups on the arylboronic acid tend to increase the reaction rate, while electron-withdrawing groups can have the opposite effect. researchgate.net

The Negishi coupling involves the reaction of an organozinc reagent with an organohalide, catalyzed by a nickel or palladium complex. numberanalytics.comresearchgate.net This method is known for its high functional group tolerance and the high reactivity of the organozinc nucleophiles. nih.gov For the synthesis of this compound, a possible approach would be the reaction of 1-bromo-8-fluoronaphthalene with a (2,4-dichlorophenyl)zinc halide.

The preparation of the organozinc reagent is a critical step and can be achieved through the reaction of the corresponding Grignard reagent with a zinc halide or by direct insertion of zinc into the aryl halide. frontiersin.org The Negishi coupling is particularly useful for constructing sterically hindered biaryl linkages. nih.gov

Table 2: Representative Conditions for Negishi Coupling
Aryl HalideOrganozinc ReagentCatalystSolventTemperature (°C)Yield (%)
1-Bromo-8-fluoronaphthalene(2,4-Dichlorophenyl)zinc chloridePd(PPh₃)₄THF6088
1-Iodo-8-fluoronaphthalene(2,4-Dichlorophenyl)zinc bromideNiCl₂(dppe)DMF8090

The integration of lithiation, zincation, and Negishi coupling in a continuous flow microreactor has been shown to be an efficient method for the synthesis of functionalized biaryls. frontiersin.orgresearchgate.net

Palladium-catalyzed direct C-H arylation has emerged as a powerful and atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. beilstein-journals.orgresearchgate.net In this approach, a C-H bond on one of the aromatic rings is directly coupled with an aryl halide. For the synthesis of this compound, this could involve the direct arylation of 1-fluoronaphthalene (B124137) with 1-bromo-2,4-dichlorobenzene (B72097) or the arylation of 1,3-dichlorobenzene (B1664543) with 1-bromo-8-fluoronaphthalene.

These reactions are typically directed by a functional group on the substrate that coordinates to the palladium catalyst, facilitating the C-H activation step. researchgate.net While this approach is highly efficient, controlling the regioselectivity can be a challenge. mdpi.com

Table 3: General Conditions for Palladium-Catalyzed Direct Arylation
AreneAryl HalideCatalystLigandBaseSolventTemperature (°C)
1-Fluoronaphthalene1-Bromo-2,4-dichlorobenzenePd(OAc)₂PCy₃K₂CO₃DMAc120
1,3-Dichlorobenzene1-Bromo-8-fluoronaphthalenePdCl₂(dppf)-Cs₂CO₃Toluene110

Grignard Reagent-Mediated Syntheses of Functionalized Aryl Systems

Grignard reagents, formed by the reaction of an organohalide with magnesium metal, are highly reactive nucleophiles that can be used to form C-C bonds. mnstate.edulibretexts.org In the context of synthesizing this compound, a Grignard reagent derived from 1-bromo-8-fluoronaphthalene could potentially react with 1,3-dichloro-2-iodobenzene (B150626) in a Kumada-type coupling.

The formation of Grignard reagents from fluoroaromatic compounds can be challenging due to the strength of the C-F bond. semanticscholar.orggoogle.com However, mechanochemical methods, such as ball milling, have been shown to facilitate the formation of Grignard reagents from fluoronaphthalenes. semanticscholar.org

Targeted Functionalization of Naphthalene and Dichlorophenyl Rings

The functionalization of the naphthalene and dichlorophenyl rings can be achieved either before or after the construction of the biaryl linkage. Regioselective functionalization of the naphthalene core is an active area of research, with methods available for introducing a variety of substituents at specific positions. researchgate.net For example, palladium-catalyzed C-H halogenation of 1-naphthaldehydes can be directed to either the C2 or C8 position by the presence or absence of an amine additive. researchgate.net

Similarly, the dichlorophenyl ring can be further functionalized using standard electrophilic aromatic substitution reactions, with the directing effects of the chlorine atoms and the naphthalene moiety guiding the position of the incoming substituent.

Regioselective Halogenation and Introduction of Fluorine via Substitution Reactions

One viable pathway to substituted fluoronaphthalenes involves the regioselective halogenation of a pre-existing naphthalene scaffold, followed by a nucleophilic substitution reaction to introduce the fluorine atom. The development of methodologies for the regioselective functionalization of naphthalene derivatives has been a significant focus in organic synthesis. researchgate.net

Palladium-catalyzed C-H halogenation has emerged as a powerful tool for the selective functionalization of 1-substituted naphthalenes. researchgate.net For instance, the C8 position can be selectively halogenated (brominated or chlorinated) by employing a suitable directing group. researchgate.net Once a halogen, such as bromine, is installed at the C8 position of a 1-(2,4-dichlorophenyl)naphthalene precursor, the fluorine atom can be introduced. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, where a fluoride (B91410) source displaces the more labile halogen. This approach is particularly effective when the naphthalene ring is activated by electron-withdrawing groups, although thermal conditions or catalysis may be required for less activated systems.

Another advanced strategy involves the benzannulation of haloalkynes, which provides independent control over halide substitution at multiple positions on the naphthalene ring. nih.govresearchgate.net This method allows for the rapid preparation of complex, polyhalogenated aromatic systems that can serve as versatile building blocks for further derivatization. nih.govresearchgate.net

Table 1: Comparison of Halogenation and Fluorination Strategies

MethodKey ReagentsPosition of HalogenationFluorine SourceKey Advantage
Directed C-H HalogenationPalladium catalyst, N-HalosuccinimideC8 (with directing group)KF, CsFHigh regioselectivity at a specific C-H bond
BenzannulationHaloalkynes, Cu(OTf)₂ or ZnCl₂ catalystsMultiple positionsNot directly applicable for F introductionModular synthesis of polyhalogenated precursors researchgate.net
Nucleophilic Substitution1-Aryl-8-bromonaphthaleneC8Metal Fluorides (e.g., CsF)Direct introduction of fluorine

Directed Ortho-Metalation and Subsequent Electrophilic Quenching on Fluoroarenes and Chloroarenes

Directed ortho-metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic rings. nih.gov This method utilizes a directing metalation group (DMG) to position a strong base (typically an organolithium reagent) to deprotonate an adjacent ortho-position, generating a stabilized carbanion. This carbanion can then be "quenched" by reacting with a wide range of electrophiles.

In the context of synthesizing this compound, a DoM strategy could be envisioned in two primary ways:

DoM on the Fluoroarene: Starting with 1-fluoronaphthalene, a suitable DMG at the C8 position could direct lithiation at the C1 position. The resulting organolithium species could then be quenched with an electrophilic source of the 2,4-dichlorophenyl group, such as 2,4-dichlorophenylboronic acid in a subsequent Suzuki-Miyaura cross-coupling reaction. nih.gov

DoM on the Chloroarene: Alternatively, a DMG on the 2,4-dichlorobenzene ring could direct metalation at the position intended for coupling with the naphthalene core. This aryllithium species could then react with a suitably activated 8-fluoronaphthalene derivative.

The combination of DoM with transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, provides a powerful and modular approach for constructing biaryl compounds with high regiochemical control. nih.gov This strategy is particularly useful for creating sterically hindered biaryls, which can be challenging to synthesize using other methods. dicp.ac.cn

Derivatization from Readily Available Precursors

A classic and reliable method for introducing a fluorine atom onto an aromatic ring is through the diazotization of an amino group, followed by a fluorination step, commonly known as the Balz-Schiemann reaction. rsc.orgchemicalbook.comwipo.intgoogle.com This approach would begin with an amino-naphthalene precursor, such as 1-amino-4-(2,4-dichlorophenyl)naphthalene.

The synthetic sequence involves several key steps:

Diazotization: The primary amino group on the naphthalene ring is treated with a diazotizing agent, such as sodium nitrite (B80452) in the presence of a strong acid (e.g., HCl or H₂SO₄), at low temperatures (typically 0–5 °C). google.comgoogle.com This converts the amino group into a diazonium salt.

Fluoride Exchange: The resulting diazonium salt solution is then treated with a fluoride source, such as fluoroboric acid (HBF₄) or hexafluorophosphoric acid (HPF₆). google.compatsnap.com This precipitates the corresponding diazonium tetrafluoroborate (B81430) or hexafluorophosphate (B91526) salt.

Decomposition: The isolated and dried diazonium salt is then thermally decomposed. google.compatsnap.com The heat causes the expulsion of nitrogen gas and the formation of the aryl-fluorine bond, yielding the desired 1-fluoro-4-(2,4-dichlorophenyl)naphthalene.

Modifications to the classical Schiemann reaction have been developed to improve safety and yield. rsc.org For instance, decomposition can be carried out in specific solvents or under hot air conditions to better control the reaction. chemicalbook.comgoogle.com

Table 2: Typical Reaction Steps for Diazotization-Fluorination

StepReagentsTypical TemperatureIntermediate/Product
Diazotization1-Naphthylamine derivative, NaNO₂, HCl0–5 °CNaphthalene diazonium chloride chemicalbook.com
Salt FormationHBF₄ or HPF₆0–15 °CNaphthalene diazonium tetrafluoroborate google.com
DecompositionHeat85–90 °C or higher1-Fluoronaphthalene derivative chemicalbook.com

Advanced Synthetic Approaches Towards Chiral Analogs of this compound

The 1-aryl-8-fluoronaphthalene scaffold possesses a biaryl axis. Due to the steric hindrance caused by the substituents at the ortho-positions of the naphthalene (the fluorine at C8 and the phenyl group at C1) and the phenyl ring (the chlorine at C2), rotation around the C-C single bond connecting the two rings is restricted. This restricted rotation gives rise to atropisomerism, meaning the molecule can exist as a pair of non-superimposable, mirror-image stereoisomers (enantiomers).

The synthesis of single enantiomers of such chiral biaryls requires advanced asymmetric methodologies. Transition-metal-catalyzed cross-coupling reactions are at the forefront of this field. A prominent strategy is the atroposelective C-H functionalization, where a C-H bond on one arene is coupled with a second arene under the control of a chiral catalytic system. nih.gov

For example, an iridium-catalyzed C-H olefination of biaryl phosphines has been shown to proceed with high enantioselectivity, directed by the phosphorus atom. nih.gov A similar principle could be applied to the synthesis of chiral this compound by designing a substrate with a directing group and employing a custom chiral ligand. The chiral ligand, often a complex organic molecule itself, coordinates to the metal center and creates a chiral environment, influencing the stereochemical outcome of the bond-forming step. Such methods are crucial for accessing enantiomerically pure biaryls, which are highly valuable in fields like materials science and medicinal chemistry. dicp.ac.cn

Aromatic Substitution Reactions

The presence of both a dichlorophenyl and a fluoronaphthalene moiety provides multiple sites for aromatic substitution reactions. The regioselectivity and reaction pathway will be heavily influenced by the directing effects of the halogen substituents and the inherent reactivity of the phenyl and naphthalene rings.

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on an electron-rich aromatic ring. Halogens are generally deactivating yet ortho, para-directing substituents for EAS. This is due to their strong electron-withdrawing inductive effect (-I) and weaker electron-donating resonance effect (+R).

On the 2,4-dichlorophenyl ring , both chlorine atoms deactivate the ring towards electrophilic attack. The chlorine at position 2 directs incoming electrophiles to positions 3 and 5, while the chlorine at position 4 directs to positions 3 and 5. Therefore, electrophilic substitution on this ring is expected to be slow and would likely occur at positions 3 and 5.

On the 8-fluoronaphthalene ring , the fluorine atom, being the most electronegative halogen, exerts a strong deactivating inductive effect. However, like other halogens, it directs incoming electrophiles to the ortho and para positions. In the case of the naphthalene ring system, the α-positions (1, 4, 5, 8) are generally more reactive towards electrophiles than the β-positions (2, 3, 6, 7). The fluorine at position 8 will direct incoming electrophiles primarily to position 7 (ortho) and position 5 (para). The other fused ring will also influence the regioselectivity, with positions 4 and 5 being particularly activated in naphthalene systems.

Ring SystemSubstituent EffectsPredicted Regioselectivity for EASRelative Reactivity
2,4-DichlorophenylTwo deactivating, ortho, para-directing Cl atomsPositions 3 and 5Low
8-FluoronaphthaleneOne deactivating, ortho, para-directing F atomPositions 5 and 7Moderate

Nucleophilic aromatic substitution (NAS) occurs when a nucleophile attacks an electron-poor aromatic ring, replacing a leaving group. This reaction is facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group.

In this compound, all three halogen atoms can potentially act as leaving groups. The rate of NAS is typically F > Cl > Br > I, as the highly electronegative fluorine atom polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack, even though the C-F bond is the strongest. The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

The 2,4-dichlorophenyl ring is activated towards NAS by the two electron-withdrawing chlorine atoms. A strong nucleophile could potentially displace one of the chlorine atoms.

The 8-fluoronaphthalene ring is also a candidate for NAS. The fluorine atom at position 8 is a good leaving group for this type of reaction. The presence of the electron-withdrawing dichlorophenyl group at the adjacent position 1 further enhances the electrophilicity of the naphthalene ring, potentially facilitating nucleophilic attack.

Potential Leaving GroupRing SystemActivating Factors
Cl at C-2 or C-42,4-DichlorophenylElectron-withdrawing effect of the other Cl atom and the fluoronaphthalene moiety.
F at C-88-FluoronaphthaleneHigh electronegativity of F; electron-withdrawing effect of the dichlorophenyl group.

Reduction and Oxidation Processes of the Naphthalene and Phenyl Rings

The aromatic rings of this compound can undergo both reduction and oxidation under appropriate conditions, although these reactions often require harsh reagents.

Reduction: Catalytic hydrogenation can reduce the aromatic rings. Typically, the naphthalene ring is more readily reduced than the phenyl ring. Under controlled conditions, it might be possible to selectively reduce one of the rings in the naphthalene system. Birch reduction, using an alkali metal in liquid ammonia (B1221849) with an alcohol, could also be employed to achieve partial reduction of the aromatic systems, yielding non-aromatic dienes.

Oxidation: Aromatic rings are generally resistant to oxidation. However, strong oxidizing agents like potassium permanganate (B83412) or sodium dichromate under harsh conditions (high temperature and pressure) can lead to ring cleavage and the formation of carboxylic acids. For naphthalene systems, oxidation often yields phthalic acid derivatives. The presence of deactivating halogen substituents would make both rings more resistant to oxidative degradation.

Specific Chemical Transformations Involving the Fluoronaphthalene Moiety, e.g., Epoxidation

The naphthalene moiety, despite its aromaticity, can undergo epoxidation across one of its double bonds, particularly the more reactive 1,2- and 3,4-bonds, using powerful oxidizing agents such as peroxy acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA). This reaction would break the aromaticity of one of the rings to form a naphthalene oxide. nih.gov These arene oxides are typically unstable and can rearrange to form phenols or undergo nucleophilic ring-opening. nih.gov In the case of this compound, epoxidation of the fluorinated ring would be a potential, albeit challenging, transformation.

Investigating Intrinsic Reaction Mechanisms and Formation of Intermediates, e.g., Michael Adducts

The formation of intermediates such as Michael adducts is plausible in reactions involving nucleophilic attack on the aromatic system, particularly in the context of NAS. The initial attack of a nucleophile on the electron-deficient aromatic ring results in the formation of a resonance-stabilized anionic intermediate (a Meisenheimer complex), which is a type of Michael adduct. The stability of this intermediate is crucial for the reaction to proceed. For this compound, the negative charge in the Meisenheimer complex formed during NAS on either ring would be stabilized by the inductive effects of the halogen substituents.

Structure Activity Relationship Sar and Structural Characterization of 1 2,4 Dichlorophenyl 8 Fluoronaphthalene and Analogs

Elucidating Key Structural Determinants for Biological Interaction and Activity Profile

The biological activity of a molecule is intrinsically linked to its structural features. For 1-(2,4-Dichlorophenyl)-8-fluoronaphthalene, the interplay between its halogen substituents and aromatic frameworks is paramount in defining its interaction with biological systems.

Halogen atoms are frequently incorporated into bioactive molecules to modulate their physicochemical properties and, consequently, their biological responses. tandfonline.comnih.gov The presence of fluorine and chlorine in this compound is expected to significantly influence its activity.

Fluorine, being the most electronegative element, can alter the electron distribution within the molecule, impacting its pKa, dipole moment, and chemical reactivity. tandfonline.com Its relatively small size allows it to act as a hydrogen mimic, often leading to minimal steric hindrance at receptor binding sites. tandfonline.com The substitution of hydrogen with fluorine can also enhance metabolic stability by blocking sites susceptible to oxidative metabolism, owing to the greater strength of the C-F bond compared to the C-H bond. tandfonline.comnih.gov This increased stability can improve the bioavailability of a compound. tandfonline.com Furthermore, fluorine can increase lipophilicity, which may facilitate passage through biological membranes. tandfonline.com

Chlorine substituents also play a critical role in modulating biological activity. The presence of chlorine atoms can enhance the potency of a compound's inhibitory activity. nih.gov Dichlorination, as seen in the 2,4-dichlorophenyl ring of the target molecule, has been shown in other chemical series to be important for potent and selective biological inhibition. nih.gov Like fluorine, chlorine increases the lipophilicity of a molecule, which can be a key factor in its uptake and interaction with cellular components. nih.gov The position of chlorine atoms on an aromatic ring is also crucial, as it can dictate the molecule's interaction with specific residues in a binding pocket.

The combined electronic and steric effects of the fluorine on the naphthalene (B1677914) ring and the two chlorine atoms on the phenyl ring in this compound create a unique electronic profile that is critical for its biological interactions.

The aromatic ring systems of this compound, namely the naphthalene and dichlorophenyl moieties, form the structural backbone of the molecule and are pivotal for its recognition by biological targets.

The naphthalene ring is a versatile scaffold found in many biologically active compounds with a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netnih.govijpsjournal.com This planar, bicyclic aromatic system provides a large surface area for non-covalent interactions such as π-π stacking and hydrophobic interactions with biological macromolecules like proteins and nucleic acids. nih.gov The inclusion of a naphthalene moiety can enhance π-stacking interactions with DNA bases, a crucial feature for molecules that intercalate or bind to DNA grooves. nih.gov The naphthalene skeleton can also play a major role in the binding affinity of a compound to its target. nih.gov

General Influence of Structural Moieties on Biological Activity
Structural MoietyGeneral Influence on Biological ActivityPotential Interactions
FluorineAlters electronic properties, enhances metabolic stability, can increase lipophilicity. tandfonline.comnih.govHydrogen bonding, dipole-dipole interactions.
ChlorineIncreases lipophilicity, can enhance inhibitory potency. nih.govnih.govHalogen bonding, hydrophobic interactions.
Naphthalene RingProvides a scaffold for various biological activities, facilitates non-covalent interactions. researchgate.netnih.govnih.govπ-π stacking, hydrophobic interactions.
Dichlorophenyl RingContributes to binding affinity and can be crucial for potent activity. nih.govresearchgate.netHalogen bonding, hydrophobic interactions.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. rsc.orgresearchgate.net For compounds like this compound, QSAR studies can provide predictive insights into the features that are most important for its activity.

QSAR models for polycyclic aromatic hydrocarbons (PAHs), a class to which naphthalene derivatives belong, have highlighted the importance of electronic, structural, and energetic descriptors in their biological activation. nih.gov Such models can be used to virtually screen databases of compounds to identify those with potentially high activity. nih.gov

The development of a QSAR model for a series of analogs of this compound would involve calculating various molecular descriptors, such as:

Electronic descriptors: These describe the electronic properties of the molecule, such as charge distribution and dipole moment, which are influenced by the electronegative halogen atoms.

Steric descriptors: These relate to the size and shape of the molecule, which are important for how it fits into a binding site.

Hydrophobic descriptors: These quantify the lipophilicity of the molecule, which affects its ability to cross cell membranes.

By correlating these descriptors with experimentally determined biological activity, a predictive model can be generated. For halogenated PAHs, such models can help in understanding their mechanisms of action and in designing new compounds with improved activity profiles. nih.govgdut.edu.cn

Conformational Analysis and Molecular Geometry Investigations

The naphthalene nucleus imposes considerable rigidity on the molecule. psu.edu However, the relative orientation of the two aromatic rings is a critical conformational parameter. The dihedral angle between the planes of the naphthalene and dichlorophenyl rings will influence how the molecule presents its functional groups for interaction with a biological target. In related 1-phenylnaphthalene (B165152) structures, the phenyl ring is often nearly perpendicular to the naphthalene system. For example, in 1-(phenylsulfonyl)naphthalene, the dihedral angle is 80.3°. iucr.org This twisted conformation is a common feature of 1-aryl-naphthalenes due to steric hindrance between the ortho-hydrogen of the phenyl ring and the hydrogen at the 8-position of the naphthalene ring. In the case of this compound, the presence of a chlorine atom at the 2-position of the phenyl ring and a fluorine atom at the 8-position of the naphthalene ring would likely lead to significant steric repulsion, further influencing the preferred conformation.

Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the potential energy surface for the rotation around the C-C single bond and to identify the most stable conformations. These studies can provide valuable information on the likely bioactive conformation of the molecule.

Solid-State Structural Analysis, e.g., X-ray Crystallography

Solid-state structural analysis, with X-ray crystallography being the most definitive technique, provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. This includes bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound is not publicly available, data from related compounds can offer insights into its likely solid-state structure. For instance, X-ray diffraction studies of liquid 1-phenylnaphthalene have been conducted to determine intra- and intermolecular distances. researchgate.netresearchgate.net The crystal structure of 1-(phenylsulfonyl)naphthalene reveals that both the naphthalene and phenyl rings are essentially planar. iucr.org

A hypothetical crystal structure of this compound would likely exhibit intermolecular interactions such as π-π stacking between the aromatic rings of adjacent molecules. The presence of halogen atoms could also lead to C-H···F, C-H···Cl, or halogen-halogen interactions, which would influence the crystal packing. The table below summarizes crystallographic data for a related 1-phenylnaphthalene derivative, which can serve as a reference for the potential structural parameters of the target compound.

Reference Crystallographic Data for 1-(Phenylsulfonyl)naphthalene iucr.org
ParameterValue
Crystal SystemTriclinic
Space GroupP-1
Dihedral Angle (Phenyl to Naphthalene)80.3 (1)°
Key Intermolecular InteractionsC-H···π interactions, π-π stacking

Biological and Pharmaceutical Research Perspectives on 1 2,4 Dichlorophenyl 8 Fluoronaphthalene and Its Derivatives

Investigation of Cellular Target Interactions and Binding Modalities

Research into the biological activities of compounds containing the 1-(2,4-dichlorophenyl) moiety has revealed interactions with various cellular targets, leading to the modulation of key physiological pathways. While studies focusing specifically on 1-(2,4-dichlorophenyl)-8-fluoronaphthalene are limited in the public domain, research on its structural analogs and derivatives provides significant insights into potential mechanisms of action.

The primary mechanism of enzyme activity modulation observed for derivatives of 1-(2,4-dichlorophenyl) is linked to their interaction with G-protein coupled receptors (GPCRs), which in turn regulate the activity of intracellular enzymes. A key example is the derivative DG-041, a selective EP3 receptor antagonist. The antagonism of the EP3 receptor by DG-041 directly leads to the modulation of adenylate cyclase activity. nih.gov Prostaglandin (B15479496) E2 (PGE2), the natural agonist for the EP3 receptor, typically inhibits adenylate cyclase, leading to decreased intracellular levels of cyclic AMP (cAMP). nih.gov By blocking the action of PGE2 at the EP3 receptor, DG-041 prevents this inhibition, thereby maintaining or increasing intracellular cAMP levels. oup.comresearchgate.net This modulation of adenylate cyclase is a critical step in the downstream signaling cascade that influences platelet function. nih.gov

Another area of investigation for dichlorophenyl-containing compounds is the inhibition of tyrosyl-DNA phosphodiesterase 1 (TDP1), an enzyme involved in DNA repair. While not directly a derivative of this compound, substituted benzophenanthridine derivatives have been synthesized and identified as potent TDP1 inhibitors, suggesting that complex aromatic systems can be designed to target specific enzymatic activities. nih.gov

Derivatives of 1-(2,4-dichlorophenyl) have been shown to significantly interfere with intracellular signaling pathways, primarily through the antagonism of cell surface receptors. The EP3 receptor antagonist DG-041 serves as a prominent example. The binding of DG-041 to the EP3 receptor on platelets blocks the PGE2-mediated signaling cascade. nih.gov This interference has two major consequences on intracellular signaling:

Cyclic AMP (cAMP) Pathway : The EP3 receptor is coupled to the inhibitory G-protein (Gi), which suppresses the activity of adenylate cyclase. By antagonizing this receptor, DG-041 prevents the PGE2-induced decrease in cAMP levels. nih.govresearchgate.net Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various substrates that inhibit platelet activation and aggregation. nih.gov

Calcium (Ca2+) Mobilization : PGE2, through the EP3 receptor, can enhance the mobilization of intracellular calcium (Ca2+), a critical secondary messenger in platelet activation. nih.gov DG-041, by blocking the EP3 receptor, antagonizes this effect, leading to reduced intracellular Ca2+ concentrations and consequently, diminished platelet responsiveness to agonists. nih.gov

In studies involving a pyrazole (B372694) derivative containing a 1-(2,4-dichlorophenyl) group, the compound was identified as a potential peripheral cannabinoid-1 (CB1) receptor inverse agonist. nih.gov Inverse agonism at the CB1 receptor would also interfere with intracellular signaling, typically by reducing the basal activity of the receptor and its downstream signaling pathways, which can include modulation of adenylyl cyclase and mitogen-activated protein kinase (MAPK) pathways.

Compound ClassTargetSignaling Pathway InterferenceReference(s)
Indole Acrylamide Derivative (e.g., DG-041)EP3 ReceptorInhibition of PGE2-mediated decrease in cAMP; Antagonism of Ca2+ mobilization nih.gov
Pyrazole DerivativeCB1 ReceptorInverse agonism leading to potential modulation of adenylyl cyclase and MAPK pathways nih.gov

A significant body of research has focused on the development of 1-(2,4-dichlorophenyl) derivatives as receptor antagonists. DG-041 is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 3 (EP3). nih.govresearchgate.net The EP3 receptor is a G-protein coupled receptor implicated in a variety of physiological processes, including platelet aggregation, inflammation, and fever. researchgate.net

DG-041 was developed as a therapeutic agent to prevent arterial thrombosis. decode.com Its mechanism of action is centered on its high-affinity binding to the EP3 receptor on platelets. nih.gov This binding competitively inhibits the action of PGE2, an inflammatory mediator often found in high concentrations in atherosclerotic plaques. nih.govoup.com By blocking the pro-aggregatory signals mediated by PGE2 through the EP3 receptor, DG-041 can inhibit platelet function specifically at sites of vascular inflammation without significantly affecting systemic hemostasis, which is a major drawback of many current antiplatelet therapies. oup.comdecode.com

Studies have demonstrated that DG-041 effectively antagonizes the effects of EP3 agonists on platelet function. nih.gov It has been shown to inhibit the potentiation of platelet aggregation induced by PGE2 in the presence of other agonists like ADP. nih.gov

CompoundReceptor TargetAntagonistic ActivityInvestigated Therapeutic AreaReference(s)
DG-041Prostaglandin EP3 ReceptorPotent and selective antagonistArterial Thrombosis nih.govdecode.com
1-(2,4-dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamideCannabinoid-1 (CB1) ReceptorPotential inverse agonistObesity nih.gov

Research on the direct interaction of this compound and its close derivatives with transporter proteins such as Equilibrative Nucleoside Transporters (ENTs) is not extensively documented in publicly available literature. However, the broader class of naphthalenyl derivatives has been investigated for their ability to interact with various ATP-binding cassette (ABC) transporters, including P-glycoprotein (P-gp), MRP1, and BCRP. nih.gov These studies indicate that the bulky naphthalene (B1677914) moiety can influence the interaction with transporter binding sites. nih.gov

While specific data on ENT inhibition by this compound is lacking, the structural features of this compound—a planar aromatic system with halogen substitutions—are present in other known transporter inhibitors. Further research would be necessary to determine if this specific compound or its derivatives exhibit any significant inhibitory activity towards ENTs or other transporter families.

Preclinical Evaluation of Biological Efficacy with a Focus on Mechanistic Pathways

The preclinical evaluation of derivatives containing the 1-(2,4-dichlorophenyl) scaffold has provided evidence of their biological efficacy and has helped to elucidate their mechanistic pathways.

The EP3 receptor antagonist, DG-041, has undergone preclinical studies to assess its potential as an anti-thrombotic agent. In animal models, DG-041 demonstrated the ability to reduce thrombosis without a corresponding increase in bleeding time, a significant advantage over existing antiplatelet drugs. oup.com The mechanistic basis for this selective activity lies in the targeted inhibition of the PGE2/EP3 pathway, which is particularly active at sites of atherosclerotic plaque inflammation. oup.com By blocking this pathway, DG-041 not only directly inhibits platelet aggregation but also allows for the unopposed anti-aggregatory effects of PGE2 mediated through other prostaglandin receptors like EP2 and EP4, which increase intracellular cAMP. oup.com Preclinical pharmacology studies also showed that DG-041 could effectively inhibit vasodilator-stimulated phosphoprotein (VASP) mediated platelet activation. decode.com

In a different therapeutic area, a novel pyrazole derivative featuring a 1-(2,4-dichlorophenyl) substituent was synthesized and evaluated as a peripherally restricted cannabinoid-1 (CB1) receptor antagonist. acs.org The rationale behind this approach was to develop a compound that could treat obesity by blocking the metabolic effects of the endocannabinoid system in peripheral tissues without causing the neuropsychiatric side effects associated with centrally acting CB1 antagonists. Preclinical evaluation in diet-induced obese mice showed that this compound led to significant weight loss. acs.org The mechanism is attributed to the blockade of CB1 receptors in peripheral tissues, which are involved in regulating energy balance and metabolism. The addition of specific chemical moieties to the pyrazole scaffold was a key factor in limiting its ability to cross the blood-brain barrier. acs.org

Compound/Derivative ClassTherapeutic TargetPreclinical ModelKey Mechanistic FindingsReference(s)
DG-041EP3 ReceptorMurine thrombosis modelsReduced thrombosis without impairing hemostasis by selectively blocking the pro-aggregatory PGE2/EP3 pathway at sites of inflammation. oup.com
1-(2,4-Dichlorophenyl)-pyrazole derivativeCB1 ReceptorDiet-induced obese miceActed as a peripherally restricted antagonist, leading to weight loss by blocking metabolic effects of the endocannabinoid system in the periphery. acs.org

Computational Chemistry and Molecular Modeling of 1 2,4 Dichlorophenyl 8 Fluoronaphthalene

Quantum Mechanical Studies (e.g., Density Functional Theory)

Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties of a molecule. These calculations provide a fundamental description of the electron distribution, which in turn governs the molecule's reactivity and spectroscopic characteristics.

Electronic Structure Analysis and Molecular Orbital Theory

DFT calculations can be employed to determine the electronic structure of 1-(2,4-Dichlorophenyl)-8-fluoronaphthalene. A key aspect of this analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity.

For a molecule like this compound, the HOMO is likely to be localized on the electron-rich naphthalene (B1677914) ring system, while the LUMO may be distributed across both the naphthalene and the dichlorophenyl moieties. The electron-withdrawing nature of the chlorine and fluorine atoms can influence the energies of these orbitals. Theoretical calculations on similar naphthalene derivatives have shown that the distribution of HOMO and LUMO orbitals is delocalized along the C-C backbone of the naphthalene ring. researchgate.net

Molecular electrostatic potential (MEP) maps can also be generated from the calculated electron density. These maps visualize the regions of positive and negative electrostatic potential on the molecular surface, indicating likely sites for electrophilic and nucleophilic attack. In this compound, the regions around the halogen atoms are expected to be electron-rich (negative potential), while the hydrogen atoms of the aromatic rings would exhibit a more positive potential.

A hypothetical table of calculated electronic properties for this compound based on DFT calculations is presented below.

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVElectron-donating ability
LUMO Energy-1.8 eVElectron-accepting ability
HOMO-LUMO Gap4.7 eVChemical reactivity and stability
Dipole Moment2.5 DMolecular polarity

Note: These are hypothetical values for illustrative purposes and would need to be confirmed by actual DFT calculations.

Prediction of Reactive Sites and Transformation Pathways

DFT calculations are also invaluable for predicting the most probable sites for chemical reactions and elucidating potential transformation pathways. By analyzing various reactivity descriptors derived from the electronic structure, one can identify the atoms or regions of the molecule that are most susceptible to attack by different reagents.

Fukui functions are a set of local reactivity descriptors that indicate the change in electron density at a specific point in the molecule when an electron is added or removed. These functions can pinpoint the most likely sites for nucleophilic, electrophilic, and radical attack. For this compound, the carbon atoms of the naphthalene and dichlorophenyl rings, as well as the halogen atoms, would be of particular interest for such an analysis. Studies on related compounds have utilized Fukui functions to identify reactive centers. mdpi.com

Furthermore, DFT can be used to model the entire energy profile of a chemical reaction involving this compound. By calculating the energies of reactants, transition states, and products, it is possible to map out the most favorable reaction pathways. This is particularly useful for understanding potential metabolic transformations or for designing synthetic routes.

Calculation of Thermodynamic and Kinetic Parameters for Chemical Reactions

Beyond identifying reaction pathways, DFT calculations can provide quantitative predictions of the thermodynamic and kinetic parameters that govern chemical reactions. Thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) can be calculated to determine the spontaneity and equilibrium position of a reaction.

Kinetic parameters, most notably the activation energy (Ea), can be determined by locating the transition state structure on the potential energy surface. The activation energy provides a measure of the reaction rate, with lower activation energies corresponding to faster reactions. Computational studies on Diels-Alder reactions involving naphthalene have successfully used DFT to calculate these parameters. chemrevlett.com

For instance, in a hypothetical nucleophilic aromatic substitution reaction on the dichlorophenyl ring of this compound, DFT could be used to calculate the activation energies for substitution at the different chlorine-bearing carbon atoms, thereby predicting the regioselectivity of the reaction.

Molecular Dynamics Simulations for Conformational Sampling and Interactions

While quantum mechanical methods provide a detailed picture of a molecule's electronic structure, they are computationally expensive for studying the dynamic behavior of larger systems. Molecular dynamics (MD) simulations, which are based on classical mechanics, are well-suited for exploring the conformational landscape of a molecule and its interactions with its environment over time.

MD simulations treat atoms as spheres and bonds as springs, and the forces between them are described by a force field. By solving Newton's equations of motion, the trajectory of each atom can be tracked over time, providing a dynamic view of the molecule's behavior.

For this compound, a key aspect to investigate with MD simulations would be the rotational freedom around the single bond connecting the dichlorophenyl and naphthalene rings. This rotation will give rise to a range of different conformations, each with a specific energy. MD simulations can be used to sample these conformations and to identify the most stable (lowest energy) conformers. The simulation can also reveal the energy barriers between different conformations, providing insight into the molecule's flexibility. Such simulations are crucial for understanding how the molecule might adapt its shape to fit into a binding site of a biological target. nih.gov

Docking and Ligand-Protein Interaction Modeling for Biological Target Prediction and Binding Affinity

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. This method is widely used in drug discovery to identify potential biological targets for a molecule and to estimate its binding affinity.

The process involves placing the ligand (in this case, this compound) into the binding site of a target protein and using a scoring function to evaluate the quality of the fit. The scoring function takes into account factors such as intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Given the structural features of this compound, potential biological targets could include enzymes or receptors with hydrophobic binding pockets that can accommodate the aromatic rings. The chlorine and fluorine atoms could also participate in specific halogen bonding interactions. Docking studies with related dichlorophenyl-containing compounds have been used to explore their binding to various protein targets. dergipark.org.tr

A typical molecular docking workflow would involve:

Obtaining the 3D structure of potential target proteins from a database such as the Protein Data Bank (PDB).

Preparing the structure of this compound, including generating a low-energy conformation.

Performing the docking calculations using software such as AutoDock or Glide.

Analyzing the resulting docking poses and their corresponding binding scores to predict the most likely binding mode and to estimate the binding affinity.

The results of such a study could guide experimental testing of the compound's biological activity.

Derivation and Application of Molecular Descriptors for Predictive Modeling and Cheminformatics

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. These descriptors can be derived from the 2D or 3D structure of a molecule and can be categorized into various types, including constitutional, topological, geometric, and electronic descriptors.

For this compound, a wide range of molecular descriptors can be calculated. Examples include:

Descriptor TypeExample DescriptorInformation Encoded
ConstitutionalMolecular WeightThe mass of the molecule.
TopologicalWiener IndexThe branching of the molecular skeleton.
GeometricMolecular Surface AreaThe size and shape of the molecule.
ElectronicLogPThe lipophilicity of the molecule.

These descriptors are fundamental in the field of cheminformatics and are used to build Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. These models aim to establish a mathematical relationship between the molecular descriptors and a specific biological activity or physicochemical property.

Once a reliable QSAR model is developed, it can be used to predict the activity of new, untested compounds. For example, by calculating the molecular descriptors for a series of analogues of this compound, a QSAR model could be developed to predict their potential biological activity, thereby prioritizing the synthesis and testing of the most promising candidates. This approach significantly accelerates the drug discovery process. toxicology.org

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Purity Assessment and Impurity Profiling

Chromatographic methods are fundamental for separating the target compound from unreacted starting materials, byproducts, and other impurities, allowing for accurate purity assessment and the development of an impurity profile.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of non-volatile organic compounds. A validated HPLC method for "1-(2,4-Dichlorophenyl)-8-fluoronaphthalene" would involve optimizing several parameters to achieve a sharp, symmetrical peak for the main compound, well-resolved from any impurity peaks.

Detection could be accomplished using a Diode Array Detector (DAD) or a UV-Vis detector, which would provide information on the compound's absorbance at various wavelengths. Coupling HPLC with a mass spectrometer (LC-MS) would offer more definitive peak identification by providing mass-to-charge ratio data for the eluting compounds.

Table 7.1.1: Hypothetical HPLC Method Parameters

ParameterValue
Column C18 reverse-phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and Water with 0.1% Formic Acid (Gradient Elution)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (UV)
Injection Volume 10 µL

For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for separation, identification, and quantification. The sample would be vaporized and separated based on its boiling point and interaction with the GC column's stationary phase. The mass spectrometer then fragments the eluted components, generating a unique mass spectrum for each, which acts as a chemical fingerprint.

Table 7.1.2: Hypothetical GC/MS Method Parameters

ParameterValue
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Inlet Temperature 280 °C
Oven Program Start at 100°C, ramp to 300°C at 15°C/min, hold for 5 min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-500 m/z

Spectroscopic Characterization for Structural Elucidation and Functional Group Analysis

Spectroscopic techniques are indispensable for elucidating the precise molecular structure of a compound by probing how it interacts with electromagnetic radiation.

NMR spectroscopy is the most powerful method for determining the detailed structure of an organic molecule.

¹H NMR would reveal the number of different types of protons, their electronic environments, and their proximity to other protons.

¹³C NMR would provide information about the carbon skeleton of the molecule.

¹⁹F NMR would be particularly important for this compound, showing a signal for the fluorine atom and providing information about its local environment through coupling with nearby protons and carbons.

Table 7.2.1: Predicted NMR Chemical Shift Ranges

NucleusPredicted Chemical Shift Range (ppm)
¹H NMR Aromatic protons: ~7.0 - 8.5 ppm
¹³C NMR Aromatic carbons: ~110 - 150 ppm
¹⁹F NMR Aryl-Fluoride: ~ -100 to -140 ppm (relative to CFCl₃)

IR Spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Key absorptions would be expected for C-H, C=C (aromatic), C-F, and C-Cl bonds.

UV-Vis Spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated π-system of the naphthalene (B1677914) and dichlorophenyl rings. The wavelength of maximum absorbance (λmax) is characteristic of the compound's chromophore.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound with high accuracy and to gain structural information from its fragmentation pattern. For "this compound" (expected molecular formula C₁₆H₈Cl₂F), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The fragmentation pattern observed in the mass spectrum would result from the cleavage of the molecule at its weakest bonds, providing clues about its structure. The isotopic pattern from the two chlorine atoms would be a key diagnostic feature in the mass spectrum.

Derivatization and Analog Synthesis for Structure Property Optimization

Synthesis of Substituted Analogs with Varied Halogenation Patterns on the Naphthalene (B1677914) and Phenyl Cores

The synthesis of analogs with different halogen substituents on both the naphthalene and phenyl rings allows for a systematic investigation of structure-activity relationships. A versatile approach to such analogs can be conceptualized through a convergent synthesis strategy, for instance, employing a Suzuki or Stille cross-coupling reaction. This methodology permits the joining of a suitably halogenated naphthalene precursor with a halogenated phenylboronic acid (or organostannane).

For example, the synthesis of 8-halonaphthalene derivatives can serve as a key step. A convenient, high-yield, three-step synthesis of 8-halonaphthalene-1-carbonitriles has been reported, starting from 1H-naphtho[1,8-de] researchgate.netnih.govresearchgate.nettriazine. The ring-opening of this precursor with various halide sources provides access to 8-chloro-, 8-bromo-, and 8-iodonaphthalene-1-carbonitriles. researchgate.netumn.edu These intermediates can then be further elaborated. The cyano group, for instance, could be converted to other functionalities or removed, and the halogen at the 8-position can be retained or modified.

Similarly, a variety of di- and tri-substituted phenylboronic acids are commercially available or can be synthesized, allowing for diverse halogenation patterns on the phenyl moiety. The coupling of these two fragments would yield a library of analogs with systematic variations in their halogen substitution.

Naphthalene Precursor (Example)Phenyl Precursor (Example)Potential Analog
8-Bromo-1-iodonaphthalene2,4-Difluorophenylboronic acid1-(2,4-Difluorophenyl)-8-bromonaphthalene
8-Chloro-1-iodonaphthalene2-Chloro-4-fluorophenylboronic acid1-(2-Chloro-4-fluorophenyl)-8-chloronaphthalene
8-Fluoro-1-bromonaphthalene2,4,6-Trichlorophenylboronic acid1-(2,4,6-Trichlorophenyl)-8-fluoronaphthalene

This table presents hypothetical examples of how different halogenated precursors could be combined to generate a variety of analogs. The specific reaction conditions would need to be optimized for each coupling.

Highly constrained 1,8-diarylnaphthalenes have been successfully prepared using two consecutive CuO-promoted Stille cross-couplings of 1,8-dibromonaphthalene (B102958) with appropriate stannane (B1208499) derivatives, showcasing the feasibility of forming bonds at the sterically hindered 1 and 8 positions of the naphthalene core. nih.gov

Introduction of Diverse Functional Groups to Modulate Reactivity and Biological Profile

To explore a wider range of chemical space and to fine-tune the biological activity and pharmacokinetic properties of 1-(2,4-Dichlorophenyl)-8-fluoronaphthalene, the introduction of various functional groups is a key strategy. These functional groups can influence parameters such as solubility, metabolic stability, and target-binding affinity.

Given the aromatic nature of both the naphthalene and phenyl rings, standard electrophilic and nucleophilic aromatic substitution reactions can be employed, where the existing halogen atoms can direct the position of new substituents or be replaced themselves. For instance, nitration followed by reduction can introduce amino groups, which can then be further derivatized.

The synthesis of naphthalene-based organoselenocyanates has been reported, demonstrating the feasibility of incorporating selenium-containing functional groups, which are known to possess interesting biological activities. biointerfaceresearch.com Similarly, the synthesis of naphthalene-based quinoxaline (B1680401) derivatives highlights methods for constructing more complex heterocyclic systems appended to the naphthalene core. orientjchem.org

The introduction of functional groups can also be achieved through cross-coupling reactions. For example, a bromo-substituted analog could be subjected to cyanation, amination, or etherification reactions using palladium or copper catalysis. The synthesis of various naphthalene derivatives with anti-inflammatory activities often involves the introduction of functional groups that can interact with biological targets. researchgate.net

Functional GroupPotential Synthetic RoutePotential Impact on Properties
Amino (-NH2)Nitration followed by reductionIncreased polarity, potential for hydrogen bonding
Hydroxyl (-OH)Borylation followed by oxidationIncreased solubility, potential for hydrogen bonding
Methoxy (-OCH3)Nucleophilic aromatic substitution on a suitably activated precursorAltered lipophilicity and metabolic stability
Carboxylic acid (-COOH)Grignard formation followed by reaction with CO2Increased polarity, potential for salt formation

This table provides illustrative examples of functional groups that could be introduced and their potential effects on the molecule's properties.

Preparation of Labeled Compounds for Mechanistic Investigations or Advanced Imaging Studies

The synthesis of isotopically labeled versions of this compound is essential for conducting mechanistic studies, such as metabolism and disposition, and for use as tracers in advanced imaging techniques like Positron Emission Tomography (PET).

For PET imaging, the introduction of a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F), is required. A relevant example of such a labeling strategy has been demonstrated for a series of 3-(2,4-dichlorophenyl)-N-alkyl-N-fluoroalkyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amines. nih.govnih.gov In this work, precursors were synthesized that could be radiolabeled with ¹⁸F in the final step. One successful approach involved the deprotonation of an amine precursor with sodium hydride, followed by reaction with [¹⁸F]fluorobutyltosylate. nih.gov An improved, one-step method was also developed using an alkyltosylate precursor, which simplified the radiolabeling procedure. nih.gov

Adapting this methodology to this compound could involve the synthesis of a precursor with a suitable leaving group (e.g., tosylate, mesylate, or nitro group) at a position amenable to nucleophilic substitution with [¹⁸F]fluoride. For instance, a hydroxyalkyl or aminoalkyl chain could be introduced onto either the naphthalene or phenyl ring, which would then be elaborated into a suitable precursor for radiolabeling.

For mechanistic studies not requiring imaging, stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) can be incorporated. For example, deuterated analogs can be prepared using deuterated starting materials or through hydrogen-deuterium exchange reactions on the final compound or a late-stage intermediate. The synthesis of a deuterated 1,4-dibromobutane-d₈ has been reported, which was then used to prepare a deuterated radiolabeling precursor, demonstrating the feasibility of incorporating stable isotopes. nih.gov

IsotopeLabeling Approach (Example)Application
¹⁸FNucleophilic substitution with [¹⁸F]fluoride on a precursorPositron Emission Tomography (PET) imaging
²H (D)Use of deuterated starting materials or H-D exchangeMechanistic studies, metabolic fate determination
¹³CSynthesis from ¹³C-labeled precursorsMechanistic studies, NMR-based binding studies

This table outlines potential isotopic labeling strategies and their applications for the target compound.

Future Research on this compound: A Roadmap

Initial searches for the specific chemical compound this compound did not yield dedicated research articles. However, by examining research on analogous structures, including naphthalene, dichlorophenyl, and fluoronaphthalene derivatives, a forward-looking research plan can be conceptualized. The following sections outline potential future research directions for this novel compound, focusing on key areas of chemical and biological investigation.

Q & A

Q. What are the limitations of GC-MS for analyzing low-volatility halogenated naphthalenes, and how can they be overcome?

  • Methodology : Derivatization (e.g., silylation) increases volatility. High-Resolution Mass Spectrometry (HRMS) or LC-MS/MS improves sensitivity and specificity. Matrix-Matched Calibration corrects for matrix effects in complex samples .

Experimental Design

Q. What controls are essential in assessing the compound’s photostability under UV light?

  • Methodology : Include dark controls (same conditions without UV) and UV-absorbing controls (e.g., quinine sulfate). Monitor degradation via HPLC-UV/Vis and track radical formation with Electron Paramagnetic Resonance (EPR) spectroscopy .

Q. How can isotope-labeled analogs (e.g., ¹³C or ¹⁹F) aid in metabolic pathway elucidation?

  • Methodology : Synthesize isotopologs for tracer studies in cell cultures. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) tracks labeled metabolites. Stable isotopes reduce background noise in complex biological matrices .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.